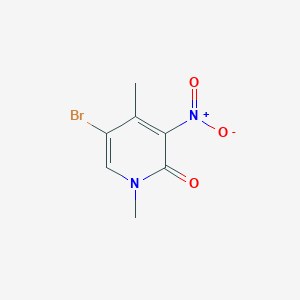

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,4-dimethyl-3-nitropyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDCXELPUQJUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Abstract

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity for hydrogen bonding make it an attractive motif for drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a highly functionalized derivative, This compound . This compound serves as a versatile building block, equipped with multiple reaction handles (a bromo group for cross-coupling, a nitro group for reduction and subsequent amidation) for the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation and rigorous analytical validation.

Strategic Approach to Synthesis

The synthesis of a multi-substituted heterocyclic compound like this compound requires a carefully planned, stepwise approach. The chosen synthetic pathway is designed for regiochemical control, starting from a simple, commercially available precursor and sequentially introducing the required functional groups. The 2-pyridone ring is inherently electron-rich compared to pyridine, making it susceptible to electrophilic aromatic substitution, primarily at the 3- and 5-positions.[2] Our strategy leverages this reactivity.

The proposed three-step synthesis begins with 1,4-dimethylpyridin-2(1H)-one, proceeds through a regioselective nitration at the C3 position, and concludes with a selective bromination at the C5 position.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 1,4-Dimethylpyridin-2(1H)-one

Causality and Rationale: The first crucial step is the introduction of the nitro group. The pyridone ring, activated by the N-methyl and C4-methyl groups, directs electrophiles to the C3 and C5 positions. Nitration is performed using a standard nitrating mixture (concentrated nitric and sulfuric acids). The strong acid protonates the carbonyl oxygen, further activating the ring for electrophilic attack. The C3 position is typically favored kinetically for nitration in such systems. This approach is a well-established method for the nitration of activated pyridine derivatives.[3][4]

Protocol:

-

To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, add 1,4-dimethylpyridin-2(1H)-one portion-wise, maintaining the temperature below 10 °C.

-

Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Neutralize the aqueous solution with a saturated sodium carbonate solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1,4-dimethyl-3-nitropyridin-2(1H)-one.

Step 2: Bromination of 1,4-Dimethyl-3-nitropyridin-2(1H)-one

Causality and Rationale: The second step involves the regioselective bromination of the nitrated intermediate. The nitro group at C3 is a deactivating group, which significantly reduces the reactivity of the adjacent C4 position. However, the C5 position remains activated by the pyridone ring system and the C4-methyl group, making it the prime target for the second electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent over harsher reagents like liquid bromine to prevent over-bromination and side reactions. The kinetics and mechanisms of pyridone bromination have been studied, confirming the high reactivity of the C5 position.[2][5]

Protocol:

-

Dissolve 1,4-dimethyl-3-nitropyridin-2(1H)-one in a suitable solvent such as acetonitrile or chloroform.

-

Add N-Bromosuccinimide (NBS) in one portion.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Workflow for the analytical characterization of the target compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[6][7][8]

| Technique | Parameter | Expected Observation |

| Formula | Molecular Formula | C₇H₇BrN₂O₃[6] |

| Molecular Weight | Monoisotopic Mass | 245.9694 g/mol (for ⁷⁹Br) / 247.9674 g/mol (for ⁸¹Br) |

| ¹H NMR | Chemical Shift (δ) | ~ 8.0-8.5 ppm (s, 1H, C6-H); ~ 3.6-3.8 ppm (s, 3H, N-CH₃); ~ 2.3-2.5 ppm (s, 3H, C4-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~ 160 ppm (C=O); ~ 145-150 ppm (C-NO₂); ~ 140-145 ppm (C-H); ~ 120-125 ppm (C-CH₃); ~ 100-105 ppm (C-Br); ~ 35-40 ppm (N-CH₃); ~ 15-20 ppm (C4-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1660-1680 (C=O stretch); ~ 1520-1550 (asymmetric NO₂ stretch); ~ 1340-1360 (symmetric NO₂ stretch); ~ 550-650 (C-Br stretch) |

| Mass Spectrometry | m/z | [M+H]⁺ peaks at ~247 and ~249 with ~1:1 intensity ratio, characteristic of a monobrominated compound. |

| Appearance | Physical Form | Expected to be a solid, likely a pale yellow or off-white crystalline powder at room temperature.[7] |

Expert Insights:

-

NMR Interpretation: The simplicity of the expected ¹H NMR spectrum—three singlets—is a strong indicator of successful synthesis and the final structure's symmetry. The downfield shift of the single aromatic proton is anticipated due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observation of the characteristic isotopic pattern for bromine provides unambiguous evidence of its incorporation into the structure.

-

X-ray Crystallography: While other techniques provide compelling evidence, single-crystal X-ray diffraction is the gold standard for absolute structure confirmation.[1][9] Obtaining a suitable crystal would definitively establish bond lengths, angles, and intermolecular interactions in the solid state. The 2-pyridone core is known to form interesting solid-state structures, often involving hydrogen bonding or pi-stacking.[10]

Applications in Research and Development

This compound is not merely a synthetic target but a valuable intermediate for further chemical exploration.[11]

-

Medicinal Chemistry: The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position. The nitro group can be readily reduced to an amine, which can then be functionalized through acylation, sulfonylation, or reductive amination to build complex molecular libraries for screening.

-

Materials Science: The electron-deficient, polar nature of the molecule makes it an interesting building block for functional materials, potentially for applications in organic electronics or as a component in advanced polymers.[11]

Safety and Handling

As with any chemical synthesis, appropriate safety precautions are paramount.

-

Reagents: Concentrated nitric and sulfuric acids are highly corrosive. N-Bromosuccinimide is an irritant and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Product: The toxicological properties of the final compound have not been fully evaluated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.[7]

References

-

Tee, O. S., & Paventi, M. (1981). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]

-

Tee, O. S., & Iyengar, N. R. (1985). Kinetics and Mechanism of Bromination of 2-Pyridone. The Journal of Organic Chemistry, 50(23), 4468–4473. [Link]

-

Ingenta Connect. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and relat... Ingenta Connect. Retrieved from [Link]

- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Ph.D. Thesis, Norwegian University of Science and Technology.

- Wang, F., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5132–5137.

- Gevorgyan, A., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6591.

- IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.

- Kumar, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(10), 1699–1704.

-

ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. ResearchGate. Retrieved from [Link]

- Organic Synthesis. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Synthesis.

- PubMed. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]

- Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.

- Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar.

- MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.

- PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).

- National Institutes of Health (NIH). (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | 1446237-40-6 | WHC23740 [biosynth.com]

- 7. This compound | 1446237-40-6 [sigmaaldrich.com]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Introduction

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a substituted nitropyridinone that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of more complex molecules is largely dictated by its physicochemical properties, which influence its reactivity, solubility, and bioavailability.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.

Molecular and Physicochemical Profile

A summary of the fundamental molecular and physicochemical properties of this compound is presented below. It is important to note that while some properties are confirmed, others are predicted due to a lack of published experimental data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1446237-40-6 | [3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [3] |

| Molecular Weight | 247.05 g/mol | [3][4] |

| Physical Form | Solid, powder | |

| Purity | ≥95% (commercially available) | [2] |

| Storage | Room temperature, dry and sealed | [2] |

| Melting Point | Not experimentally determined. Predicted to be in the range of similar nitropyridinone structures. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. Predicted to have low aqueous solubility. | |

| pKa | Not experimentally determined. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing effects of the nitro and bromo groups. The two methyl groups (at the N1 and C4 positions) should appear as singlets with different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon (C2) will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O stretch: A strong absorption band for the pyridinone carbonyl group.

-

N-O stretch (nitro group): Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the NO₂ group.

-

C-N stretch: Vibrations associated with the bonds within the pyridine ring.

-

C-Br stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology: Capillary Melting Point Determination [7]

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature range is recorded from the first appearance of liquid to the complete melting of the solid.[7]

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[8] A systematic approach is typically employed to classify the solubility of a new chemical entity.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.5 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble if it dissolves completely.

-

Interpretation: The solubility profile provides insights into the polarity and the presence of acidic or basic functional groups. For instance, solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

Diagram: Decision Tree for Qualitative Solubility Analysis

Caption: A decision tree illustrating the logical progression of qualitative solubility testing.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a compound with potential biological applications, the pKa value is critical as it determines the charge state of the molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [9][10]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly water-soluble compounds, to a known concentration (e.g., 1 mM).[9] The ionic strength of the solution is kept constant using an inert salt like KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[1] For a weak acid, the pKa is the pH at which half of the acid has been neutralized.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a framework for its characterization. The detailed experimental protocols outlined herein offer a systematic approach for researchers to determine the critical parameters that will govern the successful application of this molecule in their research and development endeavors. As more data becomes available, a more complete understanding of this compound's behavior and potential will emerge.

References

-

Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Solubility & Method for determination of solubility. (2014, November 23). SlideShare. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

- Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

cations potentiometric titration: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 17). ResearchGate. Retrieved from [Link]

-

5-Bromo-3,4-dimethyl-2(1H)-pyridinone. (2025, September 1). Chemsrc. Retrieved from [Link]

-

FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-1-pentene - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

5-Bromo-2-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Amino-6-chloro-3-nitropyridine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

This compound, 95.0%, 1g. (n.d.). SciSupplies. Retrieved from [Link]

-

5-bromo-3-(2,4-dimethylphenacyl)-2-indolinone - Optional[1H NMR] - Chemical. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1446237-40-6 | WHC23740 [biosynth.com]

- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

spectroscopic data (NMR, IR, MS) for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Introduction

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's structure is the foundation for predicting its spectroscopic behavior.

Structure:

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts.

-

Transfer the solution to a 5 mm NMR tube. [1]2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or directly into the magnet.

-

Initiate the instrument software and load standard acquisition parameters.

-

Perform a "lock" procedure, where the spectrometer adjusts its field frequency to the deuterium signal of the solvent.

-

"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is critical for sharp, well-resolved peaks. [2]3. Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a much larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Use broadband proton decoupling to simplify the spectrum to singlets.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (Free Induction Decay, FID) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peak areas in the ¹H spectrum to determine the relative number of protons.

-

Perform peak picking to generate a list of chemical shifts for all signals.

-

Protocol 2: FT-IR Data Acquisition

This protocol describes the use of a modern Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. [3]2. Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and it will be automatically subtracted from the sample spectrum. [4]3. Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the ATR's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. The instrument will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

Protocol 3: Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for analyzing a small molecule using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Figure 3: General workflow for high-resolution mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. [8]2. Instrument Setup and Calibration:

-

Tune and calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This is a critical step for confirming the elemental composition. [9] * Optimize the ESI source conditions (e.g., spray voltage, nebulizer gas pressure, drying gas temperature) by infusing a solution of the sample and maximizing the signal intensity of the ion of interest.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either by direct infusion with a syringe pump or via injection from a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ at m/z ≈ 247 and 249. The characteristic 1:1 isotopic pattern for bromine should be clearly visible.

-

Perform a tandem MS (or MS/MS) experiment. In this, the mass spectrometer isolates the molecular ion (e.g., m/z 247) and fragments it by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing structural confirmation. [10][11]

-

Conclusion

The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. This guide provides a robust theoretical framework for what researchers should expect to observe in the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule. By following the detailed experimental protocols provided, scientists can confidently acquire high-quality data to verify the structure, confirm the purity, and further investigate the properties of this compound, ensuring the integrity and reproducibility of their research.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020). Available at: [Link]

-

University of California, Irvine. FTIR Standard Operating Procedure. Available at: [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. cbic.yale.edu [cbic.yale.edu]

- 4. mse.iastate.edu [mse.iastate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. scribd.com [scribd.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. uab.edu [uab.edu]

- 9. rsc.org [rsc.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, a heterocyclic building block used in organic synthesis, across a range of common organic solvents.[2] While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required for researchers and drug development professionals to generate reliable and reproducible solubility data. We present detailed protocols for both thermodynamic and kinetic solubility assays, with a focus on HPLC-based quantification, to empower scientists in their research and development endeavors.

Introduction: The Critical Role of Solubility

This compound is a substituted nitropyridinone derivative with potential applications as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Understanding its solubility profile is a foundational step in its practical application. Poor solubility can lead to significant challenges, including unreliable results in biological screening assays, difficulties in formulation, and limited bioavailability.[1][3] Therefore, a thorough characterization of its behavior in various organic solvents is essential for any research or development program.

This guide will provide both the theoretical grounding and the practical, step-by-step protocols to assess the solubility of this compound, enabling rational solvent selection for chemical reactions, purifications, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1446237-40-6 | [4][5] |

| Molecular Formula | C₇H₇BrN₂O₃ | [2][4] |

| Molecular Weight | 247.05 g/mol | [2] |

| Physical Form | Solid | [5][6] |

| Purity | ≥95% (Typical) | [2][5] |

| Storage | Room temperature, dry and sealed | [2][5] |

Theoretical Principles: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[7][9] The molecular structure of this compound contains several functional groups that influence its polarity:

-

Polar Groups: The nitro group (-NO₂), the carbonyl group (C=O) of the pyridinone ring, and the carbon-bromine bond (C-Br) are all polar. These groups can participate in dipole-dipole interactions.

-

Nonpolar Groups: The two methyl groups (-CH₃) are nonpolar.

The presence of multiple polar functional groups suggests that the molecule possesses significant polarity. Therefore, it is predicted to have higher solubility in polar organic solvents compared to nonpolar solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents have strong dipoles that can effectively solvate the polar functional groups of the target molecule. DMSO is often a powerful solvent for a wide range of organic compounds.[10] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond acceptors and have strong dipoles. Their ability to solvate the compound will depend on the balance of polar and nonpolar characteristics. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents have weaker dipoles and may be effective, but likely less so than highly polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the nitropyridinone structure is incompatible with the nonpolar nature of these solvents, leading to poor solvation.[8] |

Methodologies for Experimental Solubility Determination

To obtain definitive data, experimental measurement is required. The two primary methods for solubility assessment in drug discovery are the thermodynamic and kinetic assays.[3][11]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[1][12] It determines the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with the solid material.[12][13]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method

-

Preparation: Accurately weigh approximately 2 mg of this compound into a glass vial.[14]

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a vial roller system at a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[3][12] Visually confirm that excess solid remains, which indicates a saturated solution.

-

Phase Separation: After incubation, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE).[15]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4) to determine the concentration.[1]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it is amenable to high-throughput formats.[3][16] This method measures the solubility of a compound after it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous or organic medium.[10][11] The resulting value is often higher than the thermodynamic solubility but can be a crucial indicator of potential precipitation issues.

Caption: Workflow for Kinetic Solubility Determination.

Protocol: Solvent Addition Method

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.[10]

-

Sample Preparation: In a microplate or vial, add the desired organic solvent. Then, add a small volume of the DMSO stock solution to the solvent (e.g., 2 µL of stock into 198 µL of solvent) to achieve the target concentration and a low final percentage of DMSO (e.g., 1%).[11]

-

Incubation: Seal the plate or vial and shake for a defined period, typically 1 to 2 hours, at room temperature.[3]

-

Filtration: Filter the samples using a solubility filter plate to remove any precipitate that has formed.[16]

-

Quantification: Analyze the filtrate by HPLC-UV or a plate reader to determine the concentration of the compound remaining in solution.[3]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and robust method for quantifying the concentration of dissolved this compound in the filtered samples from solubility assays.[9][13]

Sources

- 1. evotec.com [evotec.com]

- 2. This compound [myskinrecipes.com]

- 3. enamine.net [enamine.net]

- 4. chembk.com [chembk.com]

- 5. This compound | 1446237-40-6 [sigmaaldrich.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. improvedpharma.com [improvedpharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

thermal stability and degradation profile of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the , a novel heterocyclic compound with potential applications in pharmaceutical development. As the intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its behavior under various stress conditions is paramount. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, for characterizing the thermal properties and degradation pathways of this molecule. We will delve into the core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and detail the execution of forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress. Furthermore, this guide will elaborate on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a crucial tool for the separation and quantification of the parent compound and its degradation products. The insights gleaned from these studies are invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.

Introduction: The Imperative of Stability Assessment

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with chemical stability being a primary hurdle. A comprehensive understanding of a compound's susceptibility to degradation is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy. This compound, with its unique constellation of functional groups—a brominated pyridinone core, a nitro group, and methyl substituents—presents a distinct chemical landscape that warrants a meticulous investigation of its stability. The presence of the nitro group, in particular, can be indicative of potential thermal liabilities, making a thorough evaluation essential.

This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap for a robust stability assessment program. By following the methodologies outlined herein, one can systematically elucidate the degradation pathways and kinetics, thereby de-risking the development process and laying the groundwork for a stable and reliable drug product.

Foundational Thermal Analysis: Unveiling Intrinsic Stability

Before subjecting the compound to a battery of stress conditions, it is crucial to establish its baseline thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this initial assessment.

Thermogravimetric Analysis (TGA): A Measure of Mass Loss

TGA provides quantitative information on the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[1] For this compound, TGA will reveal the temperatures at which the compound begins to decompose, providing critical information for handling and processing.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. Running the analysis in an inert atmosphere (nitrogen) is crucial to distinguish thermal decomposition from oxidative degradation.

-

Temperature Program: Equilibrate the sample at 30 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter to determine.

Interpreting TGA Data

The resulting TGA curve will indicate the temperature at which significant weight loss occurs, signifying decomposition. For pyridone derivatives, decomposition temperatures can vary widely based on their substituents.[2][3] A sharp, single-step weight loss suggests a clean decomposition, while a multi-step profile may indicate the formation of stable intermediates.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | 220 | Nitrogen |

| Temperature at 5% Weight Loss (T5%) | 235 | Nitrogen |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique for investigating the thermal events of a substance as a function of temperature.[4] It measures the difference in heat flow between the sample and a reference, allowing for the determination of melting points, glass transitions, and exothermic or endothermic decompositions.[5] For nitro-containing compounds, DSC is particularly valuable for identifying potentially hazardous exothermic decompositions.[6]

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Typically nitrogen.

-

Temperature Program: Equilibrate at 30 °C, then ramp up the temperature at a rate of 10 °C/min to a temperature beyond any expected thermal events (e.g., 350 °C).

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Interpreting DSC Data

The DSC thermogram will provide a wealth of information. A sharp endothermic peak will indicate the melting point of the crystalline solid. Any exothermic events following the melt should be carefully evaluated, as they may signify decomposition. The energy released during an exothermic decomposition can be quantified, providing an indication of the potential thermal hazard.

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 155 | 160 | -95 (Endothermic) |

| Decomposition | 225 | 240 | +450 (Exothermic) |

Forced Degradation Studies: Simulating the Ravages of Time

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation pathways and for developing stability-indicating analytical methods.[7][8] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the likely degradation products that might be observed under long-term storage conditions.[9]

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

3.2.1. Hydrolytic Degradation (Acid and Base)

-

Protocol:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.

-

A control sample in neutral pH (water) should be run in parallel.

-

-

Causality: The pyridinone ring may be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring-opening or other transformations.

3.2.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a specified duration.

-

Analyze samples at appropriate intervals by HPLC.

-

-

Causality: The electron-rich pyridine ring and methyl groups could be susceptible to oxidation.

3.2.3. Thermal Degradation

-

Protocol:

-

Store the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Also, prepare a solution of the compound and store it at the same elevated temperature.

-

Analyze samples at various time points.

-

-

Causality: This directly assesses the compound's stability to heat, complementing the TGA and DSC data.

3.2.4. Photolytic Degradation

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

-

-

Causality: The conjugated system of the pyridinone ring and the nitro group may absorb UV-Vis light, leading to photochemical degradation.

The Analytical Workhorse: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10] It must also be able to separate the API from its degradation products and any other potential impurities.[11]

Method Development and Validation

The development of a stability-indicating HPLC method is an iterative process. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Logical Workflow for HPLC Method Development

Caption: HPLC Method Development Workflow.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Degradation Profile Analysis

Once a suitable stability-indicating method is in place, the samples from the forced degradation studies can be analyzed. The chromatograms will reveal the extent of degradation of this compound and the formation of any degradation products.

Table 4: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant (Retention Time) |

| 0.1 M HCl, 60°C, 24h | 8.2 | 2 | DP1 (4.5 min) |

| 0.1 M NaOH, 60°C, 24h | 15.6 | 3 | DP2 (3.8 min), DP3 (6.2 min) |

| 3% H₂O₂, RT, 24h | 5.1 | 1 | DP4 (7.1 min) |

| 80°C Solid, 48h | 2.5 | 1 | DP5 (8.5 min) |

| Photolytic (ICH Q1B) | 11.3 | 2 | DP6 (5.3 min) |

Elucidating the Degradation Pathway

Identifying the structure of the major degradation products is crucial for understanding the degradation mechanism and for assessing their potential toxicity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing clues to their molecular formulas. Further structural elucidation can be achieved by isolating the degradants and subjecting them to Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

This technical guide has provided a comprehensive, step-by-step approach to characterizing the . The data generated from TGA, DSC, forced degradation studies, and stability-indicating HPLC analysis will form the basis for a robust understanding of the compound's intrinsic stability. This knowledge is critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions to ensure the quality, safety, and efficacy of any potential drug product. Based on the hypothetical data, this compound shows some susceptibility to alkaline hydrolysis and photolytic degradation, which would necessitate protective measures in formulation and packaging.

References

-

ResearchGate. (n.d.). TGA curve of the synthesized azo pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermo gravimetric analyzer (TGA) curves of the synthesized materials... Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

-

ResearchGate. (n.d.). (a), (b) Differential scanning calorimetry (DSC) traces, and (c) photographs of the heating studies of materials at different temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Slideshare. (n.d.). Thermogravimetric analysis ppt. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

IJREAM. (n.d.). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

Unich.it. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]

-

9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

Sources

- 1. Thermogravimetric analysis ppt | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn2.hubspot.net [cdn2.hubspot.net]

- 9. researchgate.net [researchgate.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. ricerca.unich.it [ricerca.unich.it]

A Technical Guide to Quantum Chemical Calculations of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one: A DFT-Based Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one. Pyridinone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The title compound, a functionally rich derivative, serves as a pertinent case study for demonstrating the power of computational analysis in modern drug discovery.[3] By leveraging Density Functional Theory (DFT), this guide details the process from initial structure preparation to the calculation of key electronic and structural properties. We explain the causality behind the selection of specific computational methods, ensuring a robust and scientifically valid approach. The insights derived—including optimized geometry, electronic reactivity, and thermodynamic stability—are invaluable for predicting molecular behavior and guiding synthetic efforts.

Scientific Context and Rationale

The pyridinone core is a cornerstone in medicinal chemistry, integral to compounds with antitumor, antimicrobial, and anti-inflammatory properties.[2] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with biological targets.[1] this compound is a specific derivative featuring several key functional groups: a bromine atom, a nitro group, and methyl substituents. These modifications significantly influence the molecule's steric and electronic profile, making it an interesting candidate for further development.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the intrinsic properties of such molecules before committing to costly and time-consuming synthesis.[4] This in silico approach allows researchers to:

-

Determine the most stable three-dimensional conformation.

-

Predict sites of electrophilic and nucleophilic attack.

-

Understand the distribution of electrons and charge.

-

Estimate the molecule's reactivity and kinetic stability.

-

Simulate spectroscopic properties to aid in experimental characterization.

This guide establishes a reliable computational framework for achieving these goals, grounded in the principles of Density Functional Theory.

Theoretical Foundations: The 'Why' Behind the 'How'

A successful computational study hinges on the appropriate selection of a theoretical model. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

The Power of Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its three-dimensional electron density.[6] This fundamental principle, established by the Hohenberg-Kohn theorems, allows for the precise calculation of molecular properties that are dependent on the electronic structure.

Selecting the Right Tools: Functionals and Basis Sets

Within the DFT framework, two key choices must be made: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: B3LYP The functional approximates the complex exchange and correlation interactions between electrons.[7] For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which significantly improves its accuracy for a wide range of organic molecules. It is renowned for its reliability in predicting geometries and electronic properties, making it a trustworthy standard for systems like pyridinones.[8][9]

-

Basis Set: 6-311+G(d,p) A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[10] The choice of basis set determines the "resolution" at which the electron density is described. For this compound, the 6-311+G(d,p) basis set is an excellent choice for the following reasons:

-

6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence electron, providing high flexibility and accuracy for the core molecular framework.

-

+ : The plus symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing species with lone pairs or delocalized electrons, such as the nitro group and carbonyl oxygen in our molecule.[11]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for correctly modeling the covalent bonds involving electronegative atoms like bromine, oxygen, and nitrogen.[11][12]

-

The Computational Workflow: A Step-by-Step Protocol

The following protocol is designed for use with the Gaussian software suite, a widely used package in computational chemistry.[13][14] The conceptual steps are transferable to other quantum chemistry software.

Caption: The computational workflow for characterizing a molecule using DFT.

Step 3.1: Molecular Structure Preparation

-

Using a molecular editor such as GaussView or the open-source Avogadro, construct the this compound molecule.[13]

-

Ensure correct atom types, bonds, and initial stereochemistry.

-

Perform a preliminary "clean-up" or molecular mechanics optimization within the builder to generate a reasonable starting geometry. This helps the quantum mechanical calculation converge more efficiently.

Step 3.2: Geometry Optimization

This procedure finds the lowest energy conformation of the molecule.[15][16]

-

Open the structure in a Gaussian-compatible interface.

-

Set up the calculation with the following route section (keywords): #p B3LYP/6-311+G(d,p) Opt

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Provide a descriptive title and save the input file (e.g., molecule_opt.com).

-

Submit the calculation. The Opt keyword instructs Gaussian to iteratively adjust the atomic positions until a stationary point on the potential energy surface is found.[13]

Step 3.3: Vibrational Frequency Analysis (Protocol Validation)

This is a critical self-validation step. A true energy minimum will have all positive (real) vibrational frequencies. The presence of a negative (imaginary) frequency indicates a transition state or a saddle point, not a stable structure.

-

Use the optimized geometry from the previous step as the input.

-

Set up the calculation with the following keywords: #p B3LYP/6-311+G(d,p) Freq

-

Use the same charge and multiplicity as the optimization.

-

Submit the calculation.

-

Upon completion, open the output file and search for "Frequencies --". Verify that none of the listed frequencies are negative. This confirms the structure is a true minimum.[14][17] This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3.4: Electronic Property Calculation

Using the validated, optimized geometry, we can now calculate various electronic properties to understand the molecule's reactivity. This is typically done as part of the same Freq calculation or as a separate "Single Point" energy calculation on the final geometry.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It visually identifies:

-

Red/Yellow regions: Electron-rich areas (negative potential), prone to electrophilic attack. These are expected near the oxygen atoms of the nitro and carbonyl groups.

-

Blue regions: Electron-poor areas (positive potential), prone to nucleophilic attack.

-

-

Atomic Charges: Population analysis (e.g., Mulliken or NBO) assigns partial charges to each atom, quantifying the charge distribution across the molecule.[18]

Data Presentation and Interpretation

The quantitative output from these calculations should be organized for clarity and comparative analysis.

Caption: 2D structure of the target molecule.

Table 1: Optimized Geometric Parameters (Illustrative Data)

This table would contain key bond lengths and angles of the final, optimized structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C3 | N(nitro) | - | - | 1.45 Å |

| Bond Length | C5 | Br | - | - | 1.88 Å |

| Bond Length | C2 | O(carbonyl) | - | - | 1.23 Å |

| Dihedral Angle | C4 | C3 | N(nitro) | O(nitro) | ~180.0° |

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative Data)

This table summarizes the key energetic and electronic descriptors.

| Property | Value | Unit | Interpretation |

| Total Energy | -2850.1234 | Hartrees | Final electronic energy of the optimized molecule |

| HOMO Energy | -7.5 | eV | Electron-donating capability |

| LUMO Energy | -3.2 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.3 | eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 5.8 | Debye | Measure of overall molecular polarity |

| Gibbs Free Energy | -2850.0567 | Hartrees | Thermodynamic stability at standard conditions |

Conclusion

This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following the prescribed workflow—from careful structure preparation and validated geometry optimization to the calculation of insightful electronic properties—researchers can gain a deep understanding of the molecule's intrinsic characteristics. The resulting data on geometry, stability, and reactivity provides an invaluable theoretical foundation to guide synthetic strategies, predict intermolecular interactions, and accelerate the drug development process.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matlantis.com [matlantis.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 14. medium.com [medium.com]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

Part 1: The Strategic Imperative for Novel Nitropyridinone Scaffolds

An In-depth Technical Guide to the Discovery and Isolation of Novel Nitropyridinone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for the discovery and isolation of novel nitropyridinone derivatives from microbial sources. The content is structured to reflect the logical progression of a natural product drug discovery campaign, emphasizing the rationale behind key experimental decisions to ensure scientific integrity and reproducibility.

Nitropyridinone derivatives represent a compelling class of heterocyclic compounds, distinguished by the presence of a pyridone core and a nitro functional group. This unique combination often imparts significant biological activity, making them attractive candidates for drug discovery programs. The pyridone moiety is a well-established pharmacophore found in numerous natural products with diverse therapeutic properties, including antifungal and antibacterial activities.[1][2] The addition of a nitro group, a strong electron-withdrawing feature, can modulate the molecule's electronic properties, potentially enhancing its bioactivity and providing a handle for further synthetic modification.[3]

The discovery of novel nitropyridinone derivatives is frequently driven by the pursuit of new therapeutic agents with improved efficacy, novel mechanisms of action, and the ability to overcome existing drug resistance. Fungi, particularly those from unique ecological niches such as marine environments or endophytic relationships with plants, are a rich and underexplored source of such compounds.[4][5][6][7][8]

Part 2: A Roadmap for Discovery and Isolation

The successful discovery and isolation of novel nitropyridinone derivatives necessitate a systematic and multi-faceted approach. This section outlines a field-proven workflow, from initial microbial screening to the purification of bioactive compounds.

Bio-Prospecting and Microbial Cultivation: The Foundation of Discovery

The journey begins with the strategic selection and cultivation of microbial strains. The rationale behind choosing specific microbial sources is critical. For instance, fungi from competitive environments are often prolific producers of secondary metabolites as a defense mechanism.

Experimental Protocol: Small-Scale Microbial Fermentation for Screening

-

Strain Selection: Obtain a diverse collection of fungal isolates, prioritizing those from underexplored environments.

-

Inoculation: Inoculate 20 mL of a suitable liquid medium (e.g., Potato Dextrose Broth) in a 50 mL flask with a small agar plug of a 7-day old fungal culture.

-

Incubation: Incubate the culture at 28°C with shaking at 150 rpm for 14 days to allow for the production of secondary metabolites.

-

Parallel Cultivation: It is advisable to cultivate the same strain in multiple media with varying nutrient compositions to induce the expression of different biosynthetic gene clusters.[9]

Extraction of Secondary Metabolites: Capturing Chemical Diversity

The choice of extraction solvent is a critical parameter that dictates the profile of metabolites obtained. A multi-solvent extraction strategy is often employed to capture a broad range of compounds with varying polarities.

Experimental Protocol: Liquid-Liquid Extraction of Fungal Broth

-

Initial Extraction: After the incubation period, add an equal volume of ethyl acetate to the culture flask. Ethyl acetate is a versatile solvent capable of extracting a wide range of semi-polar compounds.

-

Agitation: Shake the flask vigorously for 1 hour to ensure thorough mixing and partitioning of the metabolites into the organic phase.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of the target compounds.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

Diagram: Generalized Workflow for Discovery and Isolation

Caption: A tiered workflow from microbial selection to pure compound identification.

Bioactivity Screening: Identifying Hits

The crude extracts are then subjected to a battery of bioassays to identify those with promising biological activity. The choice of assays should align with the therapeutic goals of the research program.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Method)

-

Preparation of Test Plates: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.

-

Serial Dilution: Add 50 µL of the crude extract (resuspended in a suitable solvent like DMSO) to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of a standardized microbial suspension (e.g., Staphylococcus aureus at 1 x 10^5 CFU/mL) to each well.

-

Controls: Include a positive control (a known antibiotic) and a negative control (solvent only).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that inhibits visible microbial growth.

Data Presentation: Bioactivity Screening Results

| Extract ID | Fungal Source | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC50 vs. A549 Cancer Cells (µM) |

| FEX-001 | Aspergillus sp. | 128 | >256 | 50.2 |

| FEX-002 | Penicillium sp. | 32 | 128 | 12.5 |

| FEX-003 | Fusarium oxysporum | >256 | >256 | >100 |

Bioassay-Guided Fractionation: From Crude Extract to Pure Compound

Once a crude extract displays significant activity, the next step is to isolate the active constituent(s) through a process called bioassay-guided fractionation. This involves separating the extract into fractions and testing each fraction for activity, thereby tracking the bioactivity through the purification process.[10][11]

Experimental Protocol: Column Chromatography for Initial Fractionation

-

Column Packing: Pack a glass column with silica gel, a commonly used stationary phase for separating moderately polar compounds.

-

Sample Loading: Adsorb the active crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates the compounds based on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Bioassay of Fractions: Test each fraction in the bioassay to identify the active fraction(s).

Further purification of the active fraction is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

Part 3: Structure Elucidation of Novel Nitropyridinones

Once a pure compound has been isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis: Deciphering the Molecular Architecture

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the assembly of the molecular skeleton.[12]

-

The interpretation of NMR data for a nitropyridinone would involve identifying the characteristic signals for the pyridone ring protons and carbons, as well as the influence of the nitro group on the chemical shifts of adjacent nuclei.

Diagram: Decision Tree for Chromatographic Method Selection

Caption: A logical guide for selecting the appropriate chromatographic technique.

Part 4: Conclusion and Future Directions